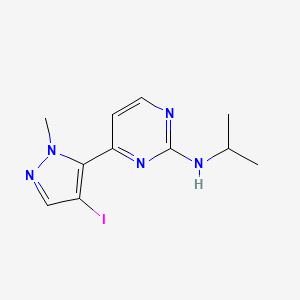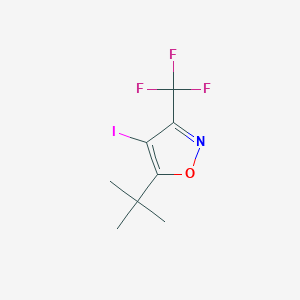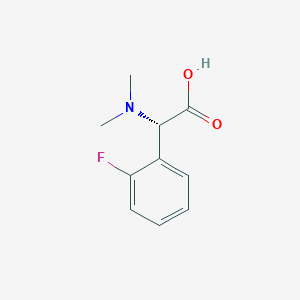
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a fluorophenyl group attached to an acetic acid moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the condensation of 2-fluorobenzaldehyde with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Carboxylation: The final step involves the carboxylation of the amine to form this compound. This step is typically carried out using carbon dioxide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid: The enantiomer of the (S)-configuration, with similar chemical properties but different biological activity.
2-(Dimethylamino)-2-(4-fluorophenyl)acetic acid: A structural isomer with the fluorine atom in a different position on the phenyl ring.
2-(Dimethylamino)-2-phenylacetic acid: A related compound lacking the fluorine atom, with different chemical and biological properties.
Uniqueness
(S)-2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is unique due to its specific stereochemistry and the presence of both dimethylamino and fluorophenyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-2-(2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
JCWUTEGWHABTTF-VIFPVBQESA-N |
SMILES isomérique |
CN(C)[C@@H](C1=CC=CC=C1F)C(=O)O |
SMILES canonique |
CN(C)C(C1=CC=CC=C1F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)
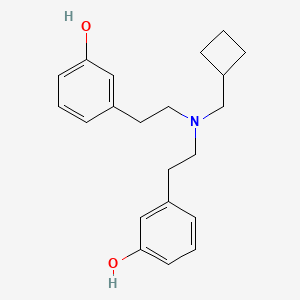
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![6-((Tert-butoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B13053330.png)

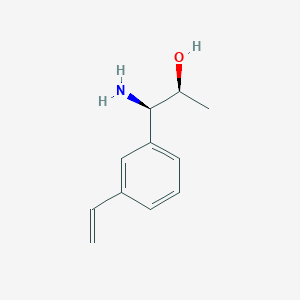
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide hcl](/img/structure/B13053339.png)

